REACTION_CXSMILES
|
[Sn](Cl)Cl.[Cl:4][C:5]1[C:6]([N:11]2[C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]([N+:20]([O-])=O)=[N:12]2)=[N:7][CH:8]=[CH:9][CH:10]=1.C(=O)(O)[O-].[Na+]>C(O)C>[NH2:20][C:13]1[CH:14]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[N:11]([C:6]2[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][N:7]=2)[N:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
10.41 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
methyl 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylate
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Type
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CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
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ADDITION
|
Details
|
the reaction mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted repeatedly with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel, which
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C(=C1)C(=O)OC)C1=NC=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |